4-[(4-Bromophenyl)sulfanyl]butanoic acid
Description
Contextual Significance of Butanoic Acid Scaffolds in Synthetic Chemistry
The butanoic acid scaffold, a four-carbon carboxylic acid, is a versatile and highly significant building block in organic synthesis. Its presence in a molecule provides a key point for chemical modification and influences physical properties such as solubility. The flexibility of the four-carbon chain allows molecules to adopt various conformations, which can be crucial for biological activity.
Scaffold remodeling is a transformative technique that allows for precise modifications of molecular frameworks like carboxylic acids, streamlining synthetic pathways to complex architectures. longdom.org This approach is vital in drug discovery for generating diverse compound libraries to identify and optimize lead candidates. longdom.org Furthermore, by modifying carboxylic acid scaffolds, researchers can fine-tune the physicochemical properties of materials for applications in electronics, catalysis, and biomaterials. longdom.org
The butanoic acid motif is found in numerous biologically active compounds and is a common starting point for the synthesis of more complex molecules. For instance, derivatives of biphenyl (B1667301) butanoic acid have been developed as potent inhibitors of neprilysin, a therapeutic target for heart failure. dovepress.com The synthesis of enantiomerically pure versions of substituted butanoic acids, such as (S)-3-(4-bromophenyl)butanoic acid, highlights the importance of this scaffold in creating specific, stereochemically-defined drug candidates. orgsyn.org
Table of Representative Butanoic Acid Derivatives
| Compound Name | CAS Number | Molecular Formula | Application/Significance |
| 4-(4-Bromophenyl)butanoic acid | 35656-89-4 | C₁₀H₁₁BrO₂ | Precursor in organic synthesis. orgsyn.orgsigmaaldrich.com |
| 4-Bromobutanoic acid | 2623-87-2 | C₄H₇BrO₂ | Versatile synthetic intermediate. fishersci.com |
| 4-Oxo-4-phenylbutanoic acid | 6340-79-0 | C₁₀H₁₀O₃ | Building block for heterocyclic compounds. |
Overview of Aryl Thioether Linkages in Molecular Design
The aryl thioether (C-S-Ar) linkage is a key structural motif in a wide array of organic molecules, including pharmaceuticals and materials. This linkage is valued for its relative stability and specific geometric and electronic properties. The sulfur atom can influence the conformation of the molecule and participate in non-covalent interactions, which is particularly important in the design of bioactive compounds. rsc.org
The synthesis of aryl thioethers is most commonly achieved through metal-catalyzed cross-coupling reactions. acsgcipr.org These methods offer a high degree of control and are tolerant of a wide range of functional groups.
Common catalytic systems for aryl thioether formation include:
Palladium-catalyzed reactions (Buchwald-Hartwig amination conditions): These are highly efficient for coupling aryl halides or triflates with thiols. acsgcipr.org
Copper-catalyzed reactions (Ullmann condensation): Historically requiring harsh conditions, modern methods use ligands to facilitate the reaction under milder temperatures. acsgcipr.org
Nickel-catalyzed reactions: Emerging as a cost-effective and efficient alternative for C-S bond formation. mdpi.com
These synthetic strategies have made aryl thioethers readily accessible, and their unique properties make them attractive for molecular design. For example, aryl α,α-difluoroethyl thioethers have been explored as novel motifs in bioactive discovery due to their increased polarity compared to analogous ethers. rsc.org
Importance of Halogenation (Bromine) in Aryl Moiety for Chemical Reactivity and Synthetic Utility
The introduction of a bromine atom onto an aryl ring, as seen in 4-[(4-Bromophenyl)sulfanyl]butanoic acid, is a powerful strategy in synthetic organic chemistry. researchgate.net Halogenation transforms a relatively inert C-H bond into a reactive C-Br bond, which serves as a versatile handle for further chemical transformations. nih.gov
Key roles of the bromine substituent include:
Activating Group for Cross-Coupling Reactions: The C-Br bond is highly susceptible to oxidative addition by transition metal catalysts, particularly palladium and nickel. This makes aryl bromides excellent substrates for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for constructing complex molecular architectures. nih.gov
Leaving Group in Nucleophilic Aromatic Substitution (SNA_r): The bromine atom can act as a good leaving group in S_NA_r reactions, particularly when the aromatic ring is further activated by electron-withdrawing groups. mt.com
Directing and Blocking Group: A bromine atom can direct subsequent electrophilic substitutions to specific positions on the aromatic ring. It can also be used as a removable blocking group to protect a certain position while other parts of the molecule are modified.
Enhancement of Biological Activity: Bromination can be an effective tool to enhance the potency of bioactive agents. researchgate.net
The reactivity of halogens in these reactions generally follows the order I > Br > Cl. While iodine is more reactive, bromine often provides a good balance of reactivity and stability, making aryl bromides widely used and commercially available starting materials. mt.com The bromination of aromatic compounds typically requires a Lewis acid catalyst, such as FeBr₃ or AlBr₃, to polarize the Br-Br bond and make it sufficiently electrophilic to react with the benzene (B151609) ring. libretexts.org
Structure
3D Structure
Properties
IUPAC Name |
4-(4-bromophenyl)sulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2S/c11-8-3-5-9(6-4-8)14-7-1-2-10(12)13/h3-6H,1-2,7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQKCTPXHCXNAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCCC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20298689 | |
| Record name | 4-[(4-bromophenyl)sulfanyl]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20298689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15115-76-1 | |
| Record name | NSC125375 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125375 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-[(4-bromophenyl)sulfanyl]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20298689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Derivatization Strategies and Chemical Transformations of 4 4 Bromophenyl Sulfanyl Butanoic Acid
Esterification and Amidation Reactions of the Carboxylic Acid Group
The terminal carboxylic acid group is a prime site for modification through well-established esterification and amidation reactions. These transformations are fundamental in organic synthesis for altering polarity, solubility, and biological activity.
Esterification: The conversion of the carboxylic acid to an ester is readily achieved under various conditions. gcms.cz Classic Fischer esterification, involving reaction with an alcohol in the presence of an acid catalyst, is a common method. colostate.edu Alternatively, alkylation using alkyl halides with a base or reaction with diazoalkanes can produce the corresponding esters efficiently. gcms.czcolostate.edu These methods are crucial for creating derivatives like methyl or ethyl esters, which are often more volatile and suitable for analytical techniques such as gas chromatography. libretexts.org
Amidation: The formation of amides from the carboxylic acid group introduces a nitrogen-containing functionality, significantly altering the molecule's chemical and physical properties. This transformation is typically carried out using coupling agents to activate the carboxylic acid, followed by reaction with a primary or secondary amine. thieme-connect.de Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an auxiliary nucleophile such as 1-hydroxybenzotriazole (B26582) (HOBt) to facilitate the reaction and suppress side products. thieme-connect.de This approach allows for the synthesis of a wide range of N-substituted amides.
| Reaction Type | Reagent(s) | Product | Key Features |
|---|---|---|---|
| Esterification | Methanol/H₂SO₄ | Methyl 4-[(4-bromophenyl)sulfanyl]butanoate | Classic acid-catalyzed esterification. colostate.edu |
| Esterification | Ethyl iodide, K₂CO₃ | Ethyl 4-[(4-bromophenyl)sulfanyl]butanoate | Alkylation of the carboxylate. |
| Amidation | Ammonia, EDC, HOBt | 4-[(4-Bromophenyl)sulfanyl]butanamide | Forms the primary amide. |
| Amidation | Aniline, DCC | N-Phenyl-4-[(4-bromophenyl)sulfanyl]butanamide | Forms a secondary, N-aryl amide. |
Modifications and Functionalizations at the Sulfanyl (B85325) Linkage
The divalent sulfur atom in the sulfanyl (thioether) linkage is susceptible to oxidation, providing a straightforward route to derivatives with higher oxidation states: sulfoxides and sulfones. These transformations can significantly impact the molecule's polarity, hydrogen bonding capability, and biological profile.
The oxidation of thioethers to sulfoxides is a common and often selective reaction. rsc.orgresearchgate.net Reagents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) can be used. scispace.comacsgcipr.org Careful control of stoichiometry and reaction conditions, such as temperature, is crucial to prevent over-oxidation to the sulfone. acsgcipr.orgorganic-chemistry.org
Further oxidation of the sulfoxide (B87167), or direct, more forceful oxidation of the thioether, yields the corresponding sulfone. rsc.orgresearchgate.net Stronger oxidizing conditions, such as an excess of H₂O₂ or other powerful oxidants, are typically required for this step. acsgcipr.org The resulting sulfone group is a strong hydrogen bond acceptor and significantly increases the polarity of the molecule.
| Transformation | Reagent(s) | Product | Notes |
|---|---|---|---|
| Oxidation to Sulfoxide | 1 equivalent H₂O₂ or m-CPBA | 4-[(4-Bromophenyl)sulfinyl]butanoic acid | Selective oxidation under controlled conditions. organic-chemistry.org |
| Oxidation to Sulfone | >2 equivalents H₂O₂ or KMnO₄ | 4-[(4-Bromophenyl)sulfonyl]butanoic acid | Requires stronger oxidizing conditions. acsgcipr.org |
Electrophilic and Nucleophilic Aromatic Substitutions on the Bromophenyl Ring
The bromophenyl ring offers opportunities for substitution reactions, although the interplay between the existing substituents—the deactivating but ortho-, para-directing bromo group and the activating ortho-, para-directing sulfanylalkanoic acid chain—complicates predictions for electrophilic aromatic substitution. More synthetically valuable are reactions that utilize the bromine atom as a leaving group or a handle for cross-coupling.
Nucleophilic Aromatic Substitution (SNA_r): While typically challenging on unactivated aryl halides, S_NAr can occur if the ring is sufficiently electron-deficient. wikipedia.orglibretexts.org In the case of 4-[(4-bromophenyl)sulfanyl]butanoic acid, the presence of the electron-withdrawing sulfanyl group (when oxidized to sulfoxide or sulfone) can facilitate the displacement of the bromide by strong nucleophiles, although this is less common than cross-coupling. masterorganicchemistry.comyoutube.com
Cross-Coupling Reactions: The carbon-bromine bond is an excellent handle for transition-metal-catalyzed cross-coupling reactions. acs.org This is a powerful and versatile strategy for forming new carbon-carbon or carbon-heteroatom bonds. nih.gov
Suzuki Coupling: Reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base can replace the bromine atom with a new aryl or vinyl group. acs.org
Sonogashira Coupling: Palladium- and copper-catalyzed coupling with a terminal alkyne introduces an alkynyl substituent at the position of the bromine.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a new carbon-nitrogen bond by coupling the aryl bromide with an amine.
Heck Coupling: Reaction with an alkene under palladium catalysis can form a new carbon-carbon bond, yielding a styrenyl-type derivative.
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type |
|---|---|---|---|
| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Biphenyl (B1667301) derivative |
| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Diphenylacetylene derivative |
| Buchwald-Hartwig Amination | Aniline | Pd₂(dba)₃, BINAP, NaOtBu | Diphenylamine derivative |
| Heck Coupling | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | Stilbene derivative |
Reduction and Oxidation Reactions of the Butanoic Acid Chain
The butanoic acid portion of the molecule also presents sites for chemical transformation, primarily through reduction of the carboxylic acid or, less commonly, oxidation of the alkyl chain.
Reduction: The carboxylic acid can be completely reduced to a primary alcohol using powerful reducing agents. libretexts.org Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, converting the carboxyl group to a hydroxyl group, yielding 4-[(4-bromophenyl)sulfanyl]butan-1-ol. libretexts.org Diborane (B₂H₆) is another reagent capable of this reduction. libretexts.org Weaker reagents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids. libretexts.org
Oxidation: The oxidation of the aliphatic butanoic acid chain is generally a more challenging transformation that requires harsh conditions, which could potentially affect other functional groups in the molecule, such as the sulfanyl linkage. derpharmachemica.comorientjchem.org Reactions like the Hunsdiecker reaction, where a silver salt of the carboxylic acid reacts with bromine, could lead to decarboxylation and bromination, yielding 1-bromo-3-[(4-bromophenyl)sulfanyl]propane. libretexts.org However, the selectivity of such reactions can be variable.
| Transformation | Reagent(s) | Product | Notes |
|---|---|---|---|
| Reduction to Alcohol | LiAlH₄, then H₃O⁺ | 4-[(4-bromophenyl)sulfanyl]butan-1-ol | Complete reduction of the carboxylic acid. libretexts.org |
| Decarboxylative Bromination | Ag₂O, Br₂ | 1-Bromo-3-[(4-bromophenyl)sulfanyl]propane | Hunsdiecker-type reaction; potential for side reactions. libretexts.org |
Application of Derivatization in Advanced Analytical Techniques
Chemical derivatization is a critical strategy to enhance the analysis of compounds like this compound using modern analytical instrumentation. researchgate.netresearchgate.net The primary goals are to increase volatility for gas chromatography (GC) and to improve detection sensitivity for both GC and liquid chromatography (LC). libretexts.orgnih.gov
For Gas Chromatography-Mass Spectrometry (GC-MS): The direct analysis of carboxylic acids by GC can be problematic due to their low volatility and tendency to produce broad, tailing peaks. colostate.edu Converting the carboxylic acid to a more volatile and thermally stable derivative, such as a methyl or ethyl ester, is a common solution. research-solution.com Silylation, which replaces the acidic proton with a trimethylsilyl (B98337) (TMS) group, is another effective method to increase volatility for GC analysis. libretexts.org
For Liquid Chromatography-Mass Spectrometry (LC-MS): While derivatization is not always necessary for LC-MS, it can be employed to improve ionization efficiency and introduce specific fragmentation patterns for enhanced detection and quantification. nih.govnih.gov Amidation of the carboxylic acid with a reagent containing a permanently charged group or a readily ionizable moiety can significantly boost the signal in electrospray ionization (ESI) mass spectrometry. Furthermore, introducing a tag with a specific isotopic signature, such as a bromine-containing amine, can aid in the identification of the analyte in complex biological matrices. nih.govnih.gov
| Analytical Technique | Derivatization Strategy | Derivative Formed | Advantage |
|---|---|---|---|
| GC-MS | Esterification | Methyl or Ethyl Ester | Increases volatility and thermal stability, improves peak shape. colostate.eduresearch-solution.com |
| GC-MS | Silylation | Trimethylsilyl (TMS) Ester | Increases volatility by replacing the active hydrogen. libretexts.org |
| LC-MS/MS | Amidation | Amide with a charged or easily ionizable tag | Enhances ionization efficiency and detection sensitivity in ESI-MS. nih.gov |
| LC-MS/MS | Amidation | Amide with an isotopic label (e.g., bromine) | Facilitates identification and quantification in complex mixtures. nih.gov |
Mechanistic and Kinetic Investigations of Reactions Involving 4 4 Bromophenyl Sulfanyl Butanoic Acid
Elucidation of Reaction Mechanisms for Key Transformations
Currently, there are no specific studies in the available scientific literature that elucidate the detailed step-by-step reaction mechanisms for key transformations involving 4-[(4-Bromophenyl)sulfanyl]butanoic acid. Research on analogous compounds, such as derivatives of 4-oxobutanoic acid, suggests that reactions could proceed through various pathways, including nucleophilic substitution at the sulfur atom, reactions at the carboxylic acid group, or electrophilic substitution on the bromophenyl ring. However, without specific experimental or computational studies on this compound, any proposed mechanism would be purely speculative.
Kinetic Studies of Chemical Reactivity and Rate Determinations
Detailed kinetic studies to determine the chemical reactivity and reaction rates of this compound are not documented in the accessible scientific domain.
Determination of Reaction Orders and Rate Constants
There is no available data from kinetic experiments that would allow for the determination of reaction orders with respect to this compound or other reactants. Consequently, rate constants for its reactions have not been reported.
Influence of Solvent Effects on Reaction Rates
The impact of solvent properties, such as polarity and proticity, on the rates of reactions involving this compound has not been investigated. Such studies are crucial for optimizing reaction conditions and understanding the nature of the transition states involved.
Analysis of Thermodynamic Parameters for Chemical Processes
An analysis of the thermodynamic parameters, including enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of activation, for chemical processes involving this compound is absent from the current body of scientific literature. These parameters are essential for understanding the spontaneity and energy profile of its chemical reactions.
Computational Contributions to Mechanistic Understanding
A search of computational chemistry literature did not yield any theoretical studies focused on the reaction mechanisms of this compound. Computational methods, such as Density Functional Theory (DFT), could provide valuable insights into reaction pathways, transition state geometries, and activation energies, but such analyses have not been published for this specific compound.
Computational Chemistry and Theoretical Studies on 4 4 Bromophenyl Sulfanyl Butanoic Acid
Quantum Chemical Calculations
Quantum chemical calculations are foundational to modern computational chemistry, offering a detailed view of molecular systems at the electronic level. These methods are broadly categorized into Density Functional Theory (DFT) and Ab Initio approaches, each providing a powerful lens through which to examine molecular structure and properties.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govresearchgate.netmdpi.commdpi.com It is particularly favored for its balance of accuracy and computational efficiency. A primary application of DFT is geometry optimization, a process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. researchgate.net For 4-[(4-Bromophenyl)sulfanyl]butanoic acid, a DFT-based geometry optimization would calculate key structural parameters.
Table 1: Predicted Parameters from DFT Geometry Optimization
| Parameter | Description |
|---|---|
| Bond Lengths | The equilibrium distances between bonded atoms (e.g., C-S, S-Ar, C=O, O-H). |
| Bond Angles | The angles formed between three connected atoms, defining the molecule's shape. |
| Dihedral Angles | The torsional angles between four atoms, describing the conformation of the butanoic acid chain and the orientation of the phenyl ring relative to the sulfur bridge. |
This analysis would reveal the most stable conformer of the molecule, taking into account the flexibility of the butanoic acid chain and the steric and electronic influences of the bromophenyl and carboxyl groups. Furthermore, DFT calculations provide a detailed description of the molecule's electronic structure, including the distribution of electron density and the energies of molecular orbitals.
Ab initio, meaning "from first principles," refers to a class of quantum chemistry methods that are derived directly from theoretical principles without the inclusion of experimental data. These methods solve the Schrödinger equation and are known for their high accuracy, though they are often more computationally demanding than DFT. An ab initio study of this compound would provide a highly accurate determination of its electronic energy and wavefunction, serving as a benchmark for other computational methods. This would yield precise values for the molecule's electronic properties, further refining the understanding of its structure and potential reactivity.
Molecular and Electronic Properties
Building upon the foundational data from quantum chemical calculations, several specialized analyses can be performed to explore a molecule's reactivity, interaction potential, and bonding characteristics.
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.
HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. The spatial distribution of the HOMO indicates the likely sites of nucleophilic attack.
LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor and indicates the regions susceptible to electrophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. A large energy gap suggests high stability and low reactivity, while a small gap implies that the molecule is more easily polarized and more reactive. For this compound, an FMO analysis would identify which parts of the molecule are most likely to participate in chemical reactions. The HOMO is expected to have significant contributions from the sulfur atom and the phenyl ring, while the LUMO would likely be distributed over the aromatic ring and the carbonyl group.
Table 2: Data from Frontier Molecular Orbital Analysis
| Parameter | Definition | Significance for Reactivity |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the molecule's ability to donate electrons (ionization potential). |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the molecule's ability to accept electrons (electron affinity). |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap signifies higher reactivity. |
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. nih.govresearchgate.net It maps the electrostatic potential onto the molecule's electron density surface, using a color scale to indicate different potential values.
Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These are typically associated with lone pairs on electronegative atoms (like oxygen) and are attractive to electrophiles.
Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor. These regions, such as acidic hydrogen atoms, are susceptible to nucleophilic attack.
Green/Yellow Regions: Represent areas of neutral or near-zero potential.
For this compound, an MEP map would likely show strong negative potential (red) around the oxygen atoms of the carboxylic acid group, identifying them as sites for hydrogen bonding and electrophilic interaction. A region of positive potential (blue) would be expected around the acidic hydrogen of the carboxyl group. The bromine atom is also of interest, as halogens can exhibit a region of positive potential known as a "sigma-hole" opposite the C-Br bond, making it a potential site for halogen bonding.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule by translating the complex, delocalized molecular orbitals into localized Lewis-like structures (bonds and lone pairs). This method is particularly useful for quantifying intramolecular interactions and charge delocalization.
Dipole Moment and Molecular Polarity
The dipole moment is a critical measure of the net molecular polarity, arising from the non-uniform distribution of electron density within a molecule. In this compound, the primary contributors to the dipole moment are the electronegative oxygen and bromine atoms, and the sulfur atom, which creates a significant separation of charge.
Theoretical calculations would reveal the contributions of each component of the molecule to its total polarity. The butanoic acid chain, the thioether linkage, and the bromophenyl group each possess distinct electronic characteristics that collectively determine the molecule's charge distribution. The solvent environment also plays a crucial role, and computational models can account for this by using approaches like the Polarizable Continuum Model (PCM), which can show how solvation alters the dipole moment.
Table 1: Calculated Dipole Moment Components for this compound
| Component | Dipole Moment (Debye) |
|---|---|
| μx | Data not available |
| μy | Data not available |
| μz | Data not available |
| Total Dipole Moment | Data not available |
Reactivity Descriptors and Conceptual DFT Parameters
Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. These parameters are derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of molecular stability; a smaller gap suggests higher reactivity.
For this compound, the HOMO is likely to be localized on the electron-rich sulfur atom and the bromophenyl ring, which can act as electron-donating sites. Conversely, the LUMO is expected to be centered on the electron-withdrawing carboxylic acid group, which can accept electrons. This distribution indicates that the molecule has distinct sites for nucleophilic and electrophilic attack.
Key reactivity descriptors that can be calculated include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η ≈ (I - A) / 2).
Electronegativity (χ): The power of an atom to attract electrons (χ ≈ (I + A) / 2).
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = χ² / 2η).
These descriptors help in predicting the global reactivity of the molecule. Additionally, local reactivity can be assessed using Fukui functions, which identify the most reactive sites for nucleophilic, electrophilic, and radical attacks. researchgate.net
Table 2: Conceptual DFT Reactivity Descriptors for this compound
| Parameter | Value (eV) |
|---|---|
| EHOMO | Data not available |
| ELUMO | Data not available |
| Energy Gap (ΔE) | Data not available |
| Ionization Potential (I) | Data not available |
| Electron Affinity (A) | Data not available |
| Electronegativity (χ) | Data not available |
| Chemical Hardness (η) | Data not available |
Spectroscopic Property Predictions and Validation with Experimental Data
Computational chemistry is a powerful tool for predicting spectroscopic properties, which can then be validated against experimental measurements. For this compound, theoretical calculations can provide valuable insights into its vibrational (infrared and Raman), electronic (UV-Visible), and nuclear magnetic resonance (NMR) spectra.
Vibrational Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of the molecule. For this compound, characteristic vibrational modes would include the O-H and C=O stretching of the carboxylic acid group, C-H stretching and bending of the alkyl chain and the aromatic ring, C-S stretching of the thioether, and C-Br stretching. Comparing the calculated spectrum with an experimental one can help in the definitive assignment of spectral bands.
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra. The calculations would identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, such as n→π* and π→π* transitions, which are expected for a molecule containing carbonyl and aromatic functionalities.
NMR Spectroscopy: The chemical shifts (δ) for ¹H and ¹³C NMR can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These theoretical shifts, when referenced against a standard like tetramethylsilane (TMS), can aid in the interpretation of experimental NMR spectra, helping to assign peaks to specific atoms within the molecule.
Table 3: Predicted vs. Experimental Spectroscopic Data for a Related Compound, 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid
| Spectroscopic Data | Predicted/Calculated Value | Experimental Value |
|---|---|---|
| IR (cm⁻¹) | ||
| ν(amide C=O) | Not Available | 1689 |
| ν(COasym) | Not Available | 1662 |
| UV-Vis (nm) | ||
| n→π* (C=O) | Not Available | 250.0 |
| π→π* (C=O) | Not Available | 200.6 |
| π→π* (C=C) | Not Available | 191.2 |
| ¹³C NMR (ppm) | ||
| CO₂ | Not Available | 174.6 |
Source: Data for the related compound 4-[(4-Chlorophenyl)carbamoyl]butanoic acid is used for illustrative purposes as specific data for the target compound is unavailable. mdpi.com
Conformational Analysis and Stability Studies
The flexibility of the butanoic acid chain in this compound allows it to adopt multiple conformations. Conformational analysis aims to identify the most stable three-dimensional structures (conformers) and the energy barriers between them.
Computational methods can systematically explore the potential energy surface of the molecule by rotating the single bonds in the alkyl chain and the thioether linkage. By calculating the energy of each conformation, the global minimum energy structure, which is the most stable conformer, can be identified. This analysis is crucial as the molecular conformation can significantly influence its physical properties and biological activity.
For this compound, key dihedral angles to consider would be those around the C-C bonds of the butanoic acid chain and the C-S bond of the thioether. The stability of different conformers will be influenced by steric hindrance and intramolecular interactions, such as potential weak hydrogen bonds. Frequency calculations on the optimized geometries of the conformers can confirm that they are true minima on the potential energy surface.
Applications in Organic Synthesis As a Building Block or Intermediate
Utilization in Heterocyclic Compound Synthesis
The structure of 4-[(4-Bromophenyl)sulfanyl]butanoic acid is well-suited for the synthesis of a variety of heterocyclic compounds. The carboxylic acid function can participate in condensation and cyclization reactions, while the thioether and the aromatic ring can be incorporated into or used to functionalize heterocyclic systems.
Formation of Fused Ring Systems
The compound serves as a key precursor for the generation of fused heterocyclic systems, which are common motifs in pharmacologically active molecules. While direct examples involving this compound are not prevalent in the literature, the utility of analogous structures highlights its potential. For instance, a structurally related compound, 2-(2-amino-5-phthalimidomethyl 1,3,4-thiadiazol-2-yl)-4-(4-bromophenyl)-4-oxo-butanoic acid, has been utilized as a starting material to synthesize fused oxoimidazolo[2,3-b]-1,3,4-thiadiazole derivatives. researchgate.net This transformation involves the butanoic acid moiety participating in a cyclization cascade to form the fused ring system. This suggests a plausible synthetic pathway where the butanoic acid portion of this compound could be similarly employed to construct fused heterocycles by reacting with appropriate binucleophilic reagents.
Role in Cyclization Reactions
The carboxylic acid group is a primary site for cyclization reactions. Through activation (e.g., conversion to an acyl chloride or ester), it can readily react with internal or external nucleophiles to form cyclic structures. A relevant example is seen in the synthesis of 4H-1,3-oxazol-5-ones through the intramolecular cyclodehydration of N-acyl amino acids. mdpi.com In a similar vein, derivatives of this compound, such as its amides, could undergo intramolecular cyclization to form lactams or other heterocyclic structures. The thioether linkage and the bromophenyl ring would remain as functional handles for further synthetic diversification.
Integration into Multi-Component Reaction Sequences
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. nih.govmdpi.com The functional groups present in this compound make it a promising candidate for inclusion in MCRs. The carboxylic acid can be utilized in isocyanide-based MCRs such as the Ugi or Passerini reactions. For example, in a Ugi four-component reaction, a carboxylic acid, an amine, an aldehyde or ketone, and an isocyanide combine to form a di-amide derivative. The incorporation of this compound into such a sequence would rapidly generate complex molecules bearing the bromophenylsulfanyl moiety, which is valuable for creating libraries of potential drug candidates. nih.gov
Precursor for Advanced Molecular Architectures
The term "advanced molecular architectures" refers to complex, often three-dimensional molecules with well-defined structures and functions. This compound is a valuable precursor for such structures due to its capacity for controlled, sequential functionalization.
Key reaction handles include:
Carboxylic Acid: Can be converted into amides, esters, or ketones, or used in cyclization reactions.
Bromophenyl Group: The bromine atom is a versatile site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse aryl, alkyl, or alkynyl substituents.
Thioether Bridge: The sulfur atom can be oxidized to form sulfoxides or sulfones, which can alter the electronic properties and biological activity of the final molecule.
This multi-faceted reactivity allows chemists to use the compound as a scaffold, building out complex structures from its core framework. The synthesis of fused heterocyclic systems, as discussed previously, is one example of its application as a precursor to architecturally complex molecules. researchgate.net
Strategic Component in Scaffold Diversification Libraries
In drug discovery and materials science, the creation of chemical libraries with high structural diversity is crucial for identifying new lead compounds. This compound is an excellent starting point for building such "scaffold diversification" libraries. A common strategy involves anchoring the molecule to a solid support via its carboxylic acid group. From this anchored position, the bromophenyl ring can undergo a variety of parallel cross-coupling reactions, each with a different coupling partner, to generate a large array of analogues. Subsequent cleavage from the support would yield a library of compounds with a common core but diverse peripheral functionality. The presence of both a carboxylic acid and a reactive aromatic halide makes this compound a strategic asset for combinatorial chemistry efforts aimed at exploring new chemical space. cymitquimica.com
Future Research Directions and Emerging Methodologies
Development of Novel Catalytic Approaches for Synthesis and Functionalization
The construction of the C-S bond in 4-[(4-Bromophenyl)sulfanyl]butanoic acid and the subsequent functionalization of its aromatic ring and carboxylic acid moiety are prime targets for catalytic innovation. While traditional methods for thioether synthesis exist, emerging strategies focus on milder conditions, broader substrate scope, and the use of more sustainable catalysts.
Palladium-catalyzed cross-coupling reactions remain a cornerstone for C-S bond formation. Future developments are expected to focus on ligands that promote the efficient coupling of aryl bromides with sulfur nucleophiles at lower catalyst loadings and temperatures acs.org. Research into transthioetherification reactions, where a thioether is used as the sulfur source, also presents a novel approach rsc.orgresearchgate.netresearchgate.net. For the functionalization of the bromophenyl ring, palladium-catalyzed C-H activation offers a direct method to introduce new substituents without pre-functionalization, a significant advancement over traditional cross-coupling methods that rely on pre-existing functional groups mdpi.comnih.govumich.eduresearchgate.net.
Copper-catalyzed methodologies are gaining traction as a more economical and environmentally friendly alternative to palladium. Ligand-free copper-catalyzed C-S coupling reactions of aryl iodides and thiols have shown promise, and future work will likely extend these methods to aryl bromides under mild conditions uu.nl. Microwave-assisted copper-catalyzed cross-coupling in aqueous media further highlights the trend towards greener synthesis organic-chemistry.org. Copper-mediated C-H activation/C-S cross-coupling of heterocycles with thiols has been demonstrated, and similar strategies could be adapted for the functionalization of the bromophenyl ring of the target molecule nih.gov.
Nickel-catalyzed reactions are also emerging as a powerful tool. Nickel-catalyzed decarbonylative thioetherification of carboxylic acids with thiols provides a novel disconnection for the synthesis of thioethers nih.govorganic-chemistry.orgacs.org. This approach could potentially be applied in the synthesis of this compound, offering an alternative to traditional cross-coupling. Furthermore, nickel catalysis can be employed for the functionalization of C(sp3)-H bonds, opening possibilities for modifying the butanoic acid chain acs.org.
Photochemical and organocatalytic methods represent a paradigm shift towards metal-free synthesis. Recent studies have shown the synthesis of thioethers from aryl chlorides and alcohols using organocatalysts and light, avoiding the use of odorous thiols iciq.orgnih.govunibo.itrecercat.catacs.org. Adapting such methods for aryl bromides would be a significant step forward in the sustainable synthesis of compounds like this compound.
Flow chemistry is an emerging technology that enables the continuous and automated synthesis of molecules. The application of flow chemistry to the synthesis of thioethers has been demonstrated, offering advantages in terms of safety, scalability, and product purity acs.orgacs.orgsyrris.comnih.gov. Future research will likely focus on integrating novel catalytic methods into continuous flow systems for the efficient production of this compound and its derivatives.
| Catalytic Approach | Potential Application for this compound | Key Advantages |
| Palladium-Catalyzed C-H Activation | Direct functionalization of the bromophenyl ring. | Atom economy, avoids pre-functionalization. |
| Copper-Catalyzed Cross-Coupling | Synthesis of the C-S bond. | Lower cost, reduced toxicity compared to palladium. |
| Nickel-Catalyzed Decarbonylation | Alternative synthetic route from a carboxylic acid precursor. | Novel disconnection, expands synthetic possibilities. |
| Photocatalysis/Organocatalysis | Metal-free synthesis of the C-S bond. | Sustainability, mild reaction conditions. |
| Flow Chemistry | Continuous and automated synthesis. | Improved safety, scalability, and purity. |
Advanced Spectroscopic Probes for Real-time Reaction Monitoring
Understanding and optimizing chemical reactions necessitates the ability to monitor their progress in real-time. Advanced spectroscopic techniques are becoming indispensable tools for gaining insights into reaction kinetics, identifying intermediates, and ensuring process control.
In-situ Raman spectroscopy is a powerful technique for monitoring reactions in real-time due to its non-destructive nature and ability to probe molecular vibrations. It can be used to track the consumption of reactants and the formation of products and intermediates during the synthesis of this compound nih.govmdpi.comspringernature.com. For instance, the disappearance of the S-H stretching band of a thiol precursor and the appearance of new bands corresponding to the C-S bond could be monitored. Surface-enhanced Raman spectroscopy (SERS) can be employed to enhance the signal for reactions occurring at low concentrations, which is particularly useful in flow synthesis monitoring jasco-global.com.
Operando Fourier-transform infrared (FTIR) spectroscopy provides complementary information to Raman spectroscopy by probing changes in dipole moments. It is particularly useful for monitoring functional groups like carbonyls and can be employed to follow the esterification or amidation reactions of the butanoic acid moiety utwente.nlresearchgate.netmagritek.comresearchgate.net. The development of specialized flow cells allows for the integration of FTIR into continuous flow reactors for real-time analysis.
In-situ Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed structural information about the species present in a reaction mixture. While traditionally an offline technique, the development of benchtop NMR spectrometers and flow-through probes has enabled its use for real-time reaction monitoring researchgate.net. This would allow for the direct observation of the conversion of starting materials to this compound and the identification of any side products.
| Spectroscopic Probe | Information Gained | Application in this compound Chemistry |
| In-situ Raman Spectroscopy | Real-time changes in molecular vibrations. | Monitoring C-S bond formation, tracking reactant consumption and product formation. |
| Operando FTIR Spectroscopy | Real-time changes in functional groups. | Monitoring reactions involving the carboxylic acid group (e.g., esterification). |
| In-situ NMR Spectroscopy | Detailed structural information of reactants, intermediates, and products. | Mechanistic studies, quantification of reaction components in real-time. |
Integration of Machine Learning and AI in Synthetic Route Design
The design of efficient synthetic routes for complex molecules is a significant challenge in organic chemistry. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to assist chemists in this endeavor by predicting viable synthetic pathways.
| AI/ML Application | Function | Relevance to this compound |
| Retrosynthesis Prediction | Proposes synthetic disconnections for a target molecule. | Identifies potential starting materials and key reactions for synthesis. |
| Multi-step Route Design | Generates complete synthetic pathways from simple precursors. | Develops efficient and cost-effective manufacturing processes. |
| Reaction Condition Optimization | Predicts optimal solvents, catalysts, and temperatures. | Improves reaction yields and reduces experimental effort. |
Exploration of New Chemical Transformations for Diverse Derivatives
The functional groups present in this compound—the aryl bromide, the thioether, and the carboxylic acid—provide a rich platform for exploring new chemical transformations to generate a diverse library of derivatives with potentially novel properties.
Decarboxylative functionalization of the butanoic acid moiety is a modern strategy to introduce new functionalities. By converting the carboxylic acid into a suitable leaving group, it is possible to replace it with other atoms or molecular fragments, leading to a wide range of derivatives researchgate.netnih.govnih.gov. For instance, decarboxylative thiolation could be explored to introduce a second sulfur-containing group.
C-H activation of the bromophenyl ring, as mentioned earlier, is a powerful tool for derivatization. This approach allows for the direct introduction of various substituents at positions that are not easily accessible through traditional methods, leading to novel analogues of this compound with altered electronic and steric properties mdpi.comnih.govumich.eduresearchgate.net.
Late-stage functionalization of the thioether linkage itself is another emerging area. While thioethers are often considered robust, methods are being developed to activate the C-S bond for further transformations. This could enable the exchange of the bromophenyl or the butanoic acid moieties, providing access to a wider range of thioether derivatives.
| Transformation | Target Moiety | Potential Derivatives |
| Decarboxylative Functionalization | Carboxylic Acid | Alkylated, arylated, or halogenated analogues at the terminal position. |
| C-H Activation | Bromophenyl Ring | Introduction of new substituents (e.g., aryl, alkyl, cyano) on the aromatic ring. |
| Thioether Bond Modification | Thioether Linkage | Exchange of the aryl or alkyl groups to generate a library of diverse thioethers. |
Q & A
Q. What synthetic methodologies are commonly employed to prepare 4-[(4-Bromophenyl)sulfanyl]butanoic acid?
The compound can be synthesized via nucleophilic substitution or thiol-ene reactions. For example, reacting 4-bromobenzenethiol with 4-bromobutanoic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) facilitates sulfanyl group incorporation . Alternatively, thioglycolic acid can react with α,β-unsaturated ketones (e.g., 4-oxobutanoic acid derivatives) to form thioether linkages, as demonstrated in analogous systems . Optimization of reaction time (3–4 hours) and solvent (methanol or DMF) is critical to achieving yields >90% .
Q. How can the purity and structural integrity of this compound be verified?
Use a combination of analytical techniques:
- NMR spectroscopy : Confirm the presence of the sulfanyl group (δ ~2.8–3.2 ppm for SCH₂ protons) and aromatic protons (δ ~7.3–7.6 ppm for the 4-bromophenyl ring) .
- Mass spectrometry : Validate the molecular ion peak at m/z 287.15 (C₁₀H₁₀BrO₂S) .
- HPLC : Monitor purity with reverse-phase C18 columns and UV detection at 254 nm, using acetonitrile/water gradients .
Q. What are the key physicochemical properties of this compound relevant to solubility and stability?
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Adjust pH >7 (using NaOH) to enhance aqueous solubility via deprotonation of the carboxylic acid .
- Stability : Store at 2–8°C in inert atmospheres to prevent oxidation of the sulfanyl group. Degradation products (e.g., sulfoxides) can be detected via TLC or LC-MS .
Advanced Research Questions
Q. How can catalytic asymmetric synthesis improve enantiomeric purity in derivatives of this compound?
Rhodium-catalyzed asymmetric hydrogenation using chiral ligands like (R)-BINAP achieves >90% enantiomeric excess (ee) in analogous arylbutanoic acids. For example, ethyl (E)-but-2-enoate derivatives react with (4-bromophenyl)boronic acid in the presence of [Rh(nbd)₂]BF₄ and (R)-BINAP to yield chiral intermediates, which are hydrolyzed to the target acid . Monitor ee via chiral HPLC (Chiralpak AD-H column) .
Q. What experimental strategies resolve contradictions in reported biological activities of sulfanyl-containing arylbutanoic acids?
- Comparative assays : Test the compound against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution (MIC assays) to validate antimicrobial claims .
- Mechanistic studies : Use fluorescence quenching or SPR to assess binding affinity to target enzymes (e.g., DHFR or kinases) implicated in antiproliferative activity .
- SAR analysis : Synthesize derivatives with modified sulfanyl chain lengths or substituents (e.g., methylthio vs. phenylthio groups) to identify critical structural motifs .
Q. How can computational modeling guide the design of this compound-based inhibitors?
- Docking simulations : Use AutoDock Vina to predict binding modes to target proteins (e.g., COX-2 or HDACs) based on crystal structures (PDB IDs: 5KIR, 4LX6). Focus on interactions between the sulfanyl group and hydrophobic pockets .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS) to prioritize derivatives with low RMSD values (<2 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
